
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves multi-step chemical reactions, starting from basic chemical precursors to the final compound. For example, Liu Chuan-xiang (2006) describes a synthetic approach starting from 3,5-difluoropropiophenone, through steps including bromination, amination, cyclization, and acidification, achieving a total yield of 77.3% (Liu Chuan-xiang, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction analysis, spectral data, and other structural elucidation techniques. For instance, F. Kaynak, S. Özbey, and N. Karalı (2013) synthesized and analyzed the structure of related compounds, revealing interactions like N-H···O hydrogen bonds and the planarity of the indole heterocycle, which are crucial for understanding the chemical behavior and reactivity of the molecule (Kaynak, Özbey, & Karalı, 2013).
Chemical Reactions and Properties
Chemical properties of such molecules are influenced by their functional groups, leading to specific reactions under various conditions. For example, reactions of vinylmagnesium bromide with morpholine or piperidine-N-sulphenyl chlorides afford N-ethenylthio-morpholine and -piperidine, demonstrating the molecule's reactive sites and potential for further chemical transformations (Baudin, Julia, & Ruel, 1987).
Physical Properties Analysis
Physical properties such as melting points, solubility, and phase transitions are critical for understanding the compound's behavior in different environments. Dan Liu, Hui Liang, and Jiang Lu (2023) discussed the synthesis and properties of a thermoresponsive polymer with structural similarities, highlighting the influence of polymerization and solvent type on transition temperatures, which could be relevant for understanding the physical behavior of this compound in various solvents (Liu, Liang, & Lu, 2023).
科学的研究の応用
KCNQ2 Potassium Channel Opener for Migraine Treatment
A study developed an orally bioavailable KCNQ2 potassium channel opener that demonstrated significant activity in a rat model of migraine, reducing the number of cortical spreading depressions induced by potassium chloride (Wu et al., 2003). This research highlights the therapeutic potential of morpholine derivatives in neurological conditions.
Neurokinin-1 Receptor Antagonist for Emesis and Depression
Another study synthesized a water-soluble neurokinin-1 receptor antagonist that showed high efficacy in pre-clinical tests relevant to emesis and depression, indicating its potential for clinical administration in these conditions (Harrison et al., 2001).
Ionic Liquids and Thermal Stability
Research on N-alkyl- and N-fluoroalkyl-substituted oxazolidinium- and morpholinium-based quaternary salts and ionic liquids has shown that these compounds exhibit long liquid ranges and thermal stabilities exceeding 400 degrees Celsius, making them of interest for applications requiring thermal stability (Kim et al., 2004).
Anticancer Activity
A novel approach to synthesize α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines, suggesting the potential of such compounds as anticancer agents (Fang et al., 2016).
特性
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-13-1-2-14(20)15(9-13)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPUJXGUXTVALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


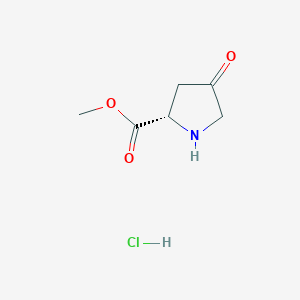
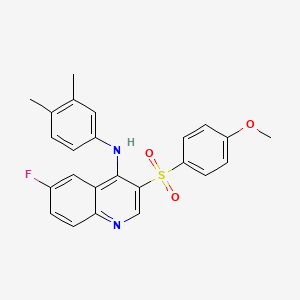

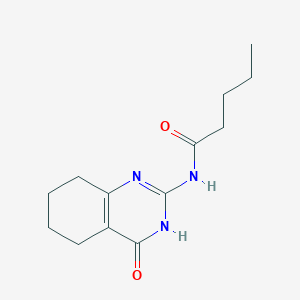
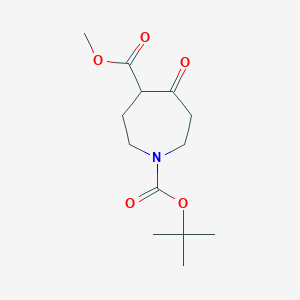
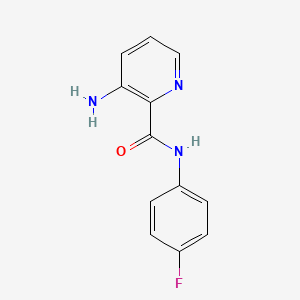
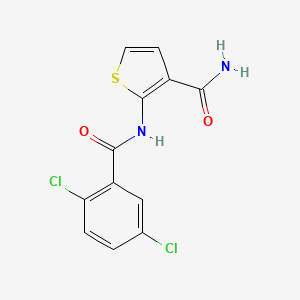
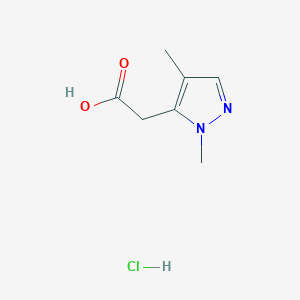
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)
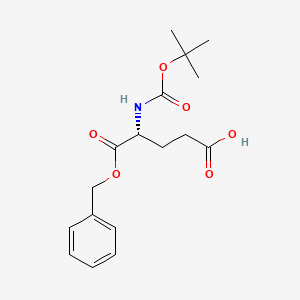
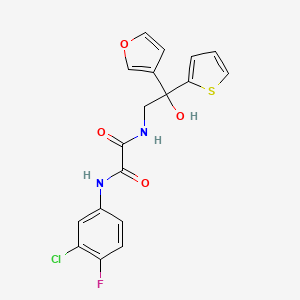
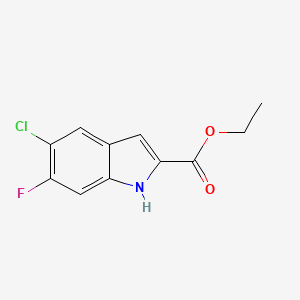
![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)